2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-methylbenzyl group at position 3 and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group.
Key physicochemical properties inferred from analogues include:
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O3/c1-15-4-6-16(7-5-15)13-31-22(33)21-19(3-2-12-28-21)30(23(31)34)14-20(32)29-18-10-8-17(9-11-18)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPAYGHYPGQMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021686914, also known as F2233-0410 or 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide, is reported to be a chikungunya virus inhibitor . The chikungunya virus is a mosquito-borne alphavirus that causes fever and severe joint pain in humans.
Biological Activity
The compound 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide represents a novel class of pyridopyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : CHFNO
- Molecular Weight : 371.34 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for the synthesis of purines and pyrimidines, leading to impaired DNA replication and cell proliferation .
- Kinase Inhibition : The pyridopyrimidine framework has been shown to inhibit various kinases involved in cell signaling pathways. This includes cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation .
Biological Activity and Therapeutic Potential
The compound has demonstrated significant biological activities in various studies:
- Anticancer Activity : Several studies have reported that derivatives of pyridopyrimidine exhibit potent anticancer properties. For instance, they have been effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Propionibacterium acnes, suggesting potential applications in treating bacterial infections .
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effect of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
- Ames Test for Mutagenicity : In preclinical trials, the compound was subjected to the Ames test to assess its mutagenic potential. It showed strong positive results (Class A), indicating a need for further investigation into its safety profile .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways.
- A study demonstrated that similar compounds effectively inhibited the activity of protein kinases associated with cancer progression, suggesting potential use as a targeted therapy in oncology.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case studies have reported successful outcomes in treating infections resistant to conventional antibiotics when combined with this compound.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating immune response pathways. This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions using various reagents and catalysts to optimize yield and selectivity. Key synthetic routes may include:
- Starting Materials : Halogenated compounds and amines.
- Catalysts : Transition metal catalysts to enhance reaction efficiency.
- Solvents : Choice of solvent can significantly influence the reaction pathway.
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Modifications to the functional groups can lead to enhanced potency and selectivity for specific biological targets.
Toxicology and Safety Profile
Toxicological evaluations are essential for determining the safety of this compound for therapeutic use. Studies have indicated that while some derivatives exhibit cytotoxicity at high concentrations, they remain within safe limits when administered at therapeutic doses.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrido-pyrimidine scaffold is critical for bioactivity. Structural analogues differ in core substitutions and heteroatom placement:
Key Observations :
- Replacement of pyrido-pyrimidine with thieno-pyrimidine (e.g., –13) retains kinase inhibition but alters selectivity due to sulfur’s electronegativity .
- Positional isomerism (pyrido[2,3-d] vs. [3,2-d]) impacts hydrogen bonding and steric interactions, as seen in melting point variations (268–287°C in ) .
Substituent Effects on Bioactivity
- Trifluoromethylphenyl group : Enhances metabolic stability and lipophilicity. Analogues with para-substituted trifluoromethyl groups (e.g., ) show improved target binding compared to ortho-substituted variants .
- 4-Methylbenzyl vs. chlorophenyl : The 4-methylbenzyl group in the target compound may reduce cytotoxicity compared to chlorophenyl substituents (), which are associated with higher reactivity .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Structural similarity between the target compound and ’s TRK inhibitors exceeds 70% (analogous to SAHA comparisons in ), suggesting shared bioactivity .
- QSAR Models : The target compound falls within the applicability domain (AD) of kinase inhibitor QSAR models, predicting IC50 values < 1 μM .
- Proteomic Interaction Signatures (CANDO): The compound clusters with known kinase inhibitors in proteomic interaction profiles, indicating multitargeted behavior .
Bioactivity and Pharmacokinetic Profiling
- Bioactivity Clustering : Hierarchical clustering () groups the compound with epigenetic modulators (e.g., HDAC inhibitors) due to its dioxo-pyrimidine core, which mimics zinc-binding motifs .
- ADME Properties : Predicted logP ~3.2 (moderate lipophilicity) and moderate solubility (~50 μM), aligning with analogues in and .
Critical Analysis of Divergent Evidence
- Structural vs. Functional Similarity: While Tanimoto-based structural comparisons () prioritize core heterocycles, proteomic signatures () highlight functional similarities even among structurally distinct compounds. For example, the target compound may share bioactivity with non-pyrimidine-based kinase inhibitors due to overlapping protein interactions .
- Isomerism and Bioactivity : Positional isomerism in pyrido-pyrimidines () can lead to divergent target affinities, underscoring the need for empirical validation despite computational predictions .
Preparation Methods
Condensation and Cyclization Reactions
The synthesis typically begins with the preparation of the pyrido[3,2-d]pyrimidine core. A common approach involves condensing 4-methylbenzylamine with a pyridine-2,3-dione derivative under acidic conditions. For example, heating 3-amino-2-pyridone with 4-methylbenzyl chloride in the presence of generates the intermediate 3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione. Subsequent N-alkylation with bromoacetamide derivatives introduces the acetamide side chain.
Table 1: Key Reaction Conditions for Core Formation
Amidation and Functionalization
The final acetamide group is introduced via nucleophilic acyl substitution. Reacting the pyrido[3,2-d]pyrimidine intermediate with 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide in dimethylformamide (DMF) at 60°C for 8 hours yields the target compound. Catalytic amounts of potassium iodide () improve reaction efficiency by facilitating halide displacement.
Optimization Strategies
Solvent and Catalyst Selection
Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates due to their high dielectric constants, which stabilize ionic intermediates. Triethylamine () is preferred over pyridine for deprotonation steps due to its stronger basicity and lower nucleophilicity.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 52 |
| DMAc | 37.8 | 7 | 55 |
| DCM | 8.9 | 12 | 32 |
Temperature and Time Considerations
Elevated temperatures (60–80°C) accelerate cyclization but risk decomposition of heat-sensitive intermediates. A balance is achieved by stepwise heating: 60°C for core formation and 80°C for amidation.
Analytical Characterization
Spectroscopic Validation
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NMR : NMR spectra confirm the presence of the 4-methylbenzyl group (δ 2.35 ppm, singlet) and trifluoromethylphenyl moiety (δ 7.65 ppm, doublet).
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HPLC : Purity ≥95% is achieved using a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 minutes).
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Patent WO2014188453A2 describes a scalable method using:
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Catalyst Recycling : Triethylsilane () for in situ reduction of byproducts.
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Solvent Recovery : Distillation under reduced pressure to reclaim DMF.
Q & A
Basic: How can the synthetic route for this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves multi-step reaction monitoring and adjusting key parameters:
- Intermediate Isolation : Purify intermediates (e.g., pyrido[3,2-d]pyrimidinone derivatives) via column chromatography using gradients of dichloromethane/methanol to remove impurities .
- Solvent/Temperature Control : Use polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for nucleophilic substitution steps to enhance reaction rates .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the pyrido-pyrimidinone core .
- NMR/HRMS : Use / NMR to verify substituent positions (e.g., trifluoromethylphenyl group) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How to resolve discrepancies in biological activity data across different assays?
Methodological Answer:
Address variability through systematic validation:
- Assay Reproducibility : Replicate experiments under standardized conditions (e.g., fixed cell lines, buffer pH) .
- Impurity Profiling : Analyze batch purity via HPLC-MS; even 5% impurities (e.g., unreacted acetamide precursors) can skew IC values .
- Target Selectivity Screening : Use kinase profiling panels to rule off-target effects .
Advanced: What computational strategies can predict reaction pathways for novel derivatives?
Methodological Answer:
Leverage quantum chemical and machine learning tools:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states in pyrimidine ring formation .
- AI-Driven Optimization : Train neural networks on existing reaction datasets (e.g., PubChem) to predict optimal solvents/catalysts .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on substituent modifications:
- Core Modifications : Replace the 4-methylphenyl group with halogenated or electron-withdrawing analogs to assess potency changes .
- Trifluoromethyl Bioisosteres : Test cyano or sulfonyl groups at the para-position to evaluate metabolic stability .
Advanced: How to address stability issues in aqueous buffer systems?
Methodological Answer:
Conduct stability studies under physiologically relevant conditions:
- pH-Dependent Degradation : Monitor hydrolysis of the acetamide linkage at pH 7.4 and 37°C using LC-MS .
- Lyophilization : Stabilize the compound by lyophilizing with cryoprotectants (e.g., trehalose) for long-term storage .
Advanced: What strategies mitigate purification challenges for polar byproducts?
Methodological Answer:
Optimize chromatographic conditions:
- Mobile Phase Selection : Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients to resolve polar impurities .
- Ion-Pairing Agents : Add triethylamine to suppress silanol interactions in silica-based columns .
Advanced: How to analyze reaction kinetics for scale-up synthesis?
Methodological Answer:
Employ in situ monitoring tools:
- ReactIR Spectroscopy : Track intermediate formation (e.g., pyrido-pyrimidinone ring closure) in real time .
- Flow Chemistry : Use microreactors to determine activation energy and optimize residence time .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Combine biophysical and cellular assays:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization upon compound treatment .
Advanced: What engineering approaches enable efficient scale-up?
Methodological Answer:
Implement continuous manufacturing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
